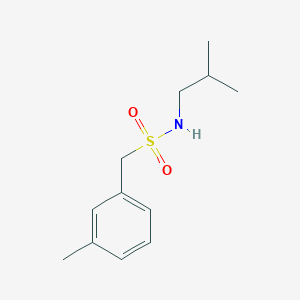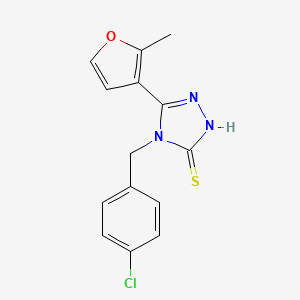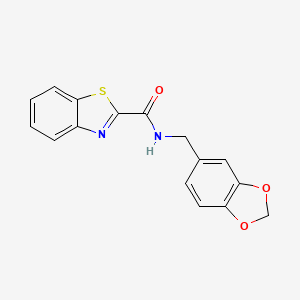![molecular formula C16H25NO2S B4760923 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4760923.png)
1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine
Descripción general
Descripción
1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMS-204352 and is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BMS-204352 works by inhibiting the sodium-hydrogen exchanger isoform 1 (1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine), which is a protein that regulates the pH balance in cells. By inhibiting this compound, BMS-204352 can prevent the acidification of cells, which is a common feature of many diseases.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have a range of biochemical and physiological effects. It can reduce the size of the heart in cardiac hypertrophy, improve cardiac function, and inhibit the growth and proliferation of cancer cells. BMS-204352 has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-204352 is its potency and selectivity for 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine. This makes it an ideal tool for studying the role of this compound in disease. However, one of the limitations of BMS-204352 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on BMS-204352. One area of interest is the potential therapeutic applications of BMS-204352 in other diseases, such as diabetes and neurodegenerative diseases. Another area of interest is the development of more potent and selective 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine inhibitors, which could have even greater therapeutic potential. Additionally, research on the mechanism of action of BMS-204352 could lead to a better understanding of the role of this compound in disease and the development of new therapies.
Aplicaciones Científicas De Investigación
BMS-204352 has been extensively studied for its potential therapeutic applications in various diseases, including cardiac hypertrophy, heart failure, and cancer. In cardiac hypertrophy, BMS-204352 has been shown to reduce the size of the heart and improve cardiac function. In cancer, BMS-204352 has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(4-butylphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-7-15-8-10-16(11-9-15)20(18,19)17-12-5-6-14(2)13-17/h8-11,14H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVSKSRHJXURNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4760848.png)
![N-[4-(acetylamino)phenyl]-5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4760855.png)


![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4760867.png)
![2-{[(5-methyl-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4760882.png)
![N-(3,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4760886.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4760903.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4760910.png)
![7-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4760926.png)
![methyl {10-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride hydrate](/img/structure/B4760938.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4760942.png)
![1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4760945.png)